3-(Methoxymethyl)oxetan-3-amine

Description

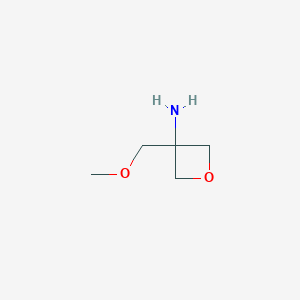

3-(Methoxymethyl)oxetan-3-amine (CAS: 1554588-68-9) is an oxetane-derived amine with a methoxymethyl substituent. Its molecular formula is C₅H₁₁NO₂, and it has a molecular weight of 117.15 g/mol. This compound is characterized by its oxetane ring, a four-membered cyclic ether, which confers rigidity and influences physicochemical properties such as solubility and metabolic stability. It is commercially available with a purity of ≥97% and is widely used in pharmaceutical research, particularly as a building block for drug candidates and intermediates .

Properties

IUPAC Name |

3-(methoxymethyl)oxetan-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-7-2-5(6)3-8-4-5/h2-4,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPMFEBXBYZKKAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(COC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)oxetan-3-amine typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a precursor containing both an alcohol and an amine group. The reaction conditions often require the use of a base to deprotonate the alcohol, facilitating the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)oxetan-3-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.

Reduction: The oxetane ring can be reduced under specific conditions to form open-chain alcohols.

Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable base.

Major Products Formed

Oxidation: Formation of nitro compounds or oxides.

Reduction: Formation of open-chain alcohols.

Substitution: Formation of various substituted oxetane derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

The oxetane moiety in 3-(Methoxymethyl)oxetan-3-amine provides several advantages in drug design. The compound's ability to modulate the basicity of adjacent amine groups through its inductive electron-withdrawing effect makes it a valuable building block for pharmaceutical development. For instance, it has been shown to reduce the pKa of amines significantly, which can enhance the pharmacological profile of drug candidates by improving solubility and reducing metabolic degradation .

Clinical Candidates

Several oxetane-containing compounds are currently undergoing clinical trials. Notable examples include crenolanib for acute myeloid leukemia and fenebrutinib for multiple sclerosis. These compounds leverage the oxetane structure to improve efficacy and reduce side effects, demonstrating the therapeutic potential of derivatives like this compound .

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound serves as a versatile intermediate for constructing more complex organic molecules. It is often used in reductive amination reactions, allowing chemists to introduce amine functionalities into various substrates efficiently.

Synthetic Methods

The compound can be synthesized using various methods, including nucleophilic substitutions and ring-opening reactions. Its ability to participate in diverse chemical reactions makes it an attractive option for synthetic chemists aiming to create novel compounds with specific properties .

Biochemistry

Neurotransmitter Research

In biochemistry, this compound has been utilized to study biogenic amine neurotransmitters. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to analyze its interactions with neurotransmitters, providing insights into neurological processes and potential treatments for disorders like depression and anxiety.

Protein Interaction Studies

Molecular biologists have also explored the use of this compound in studying protein interactions and gene expression. Its application in assays helps elucidate biological pathways critical for understanding cellular mechanisms.

Materials Science

Development of New Materials

Research into the applications of this compound extends into materials science, where it is investigated for its role in developing materials with unique electronic and mechanical properties. Its small size and polarity can be advantageous in creating nanostructures with specific functionalities.

Comprehensive Data Table

| Application Area | Details | Methods Used | Results/Findings |

|---|---|---|---|

| Medicinal Chemistry | Building block for drug candidates; reduces pKa of amines | Synthesis routes, pharmacological assays | Improved solubility and reduced side effects; several candidates in clinical trials |

| Organic Synthesis | Intermediate for complex organic molecules | Reductive amination | High yields in synthesizing target molecules; versatile reactivity |

| Biochemistry | Study of biogenic amine neurotransmitters | HPLC, mass spectrometry | Insights into neurotransmitter interactions; implications for neurological disorder treatments |

| Materials Science | Development of new materials with unique properties | Nanotechnology techniques | Potential creation of novel nanostructures with specific electronic properties |

Case Studies

- Oxetane Derivatives in Drug Discovery : A study highlighted the use of oxetane derivatives, including this compound, in developing kinase inhibitors. The research demonstrated how substituting traditional carbonyl groups with oxetanes could enhance binding affinity and selectivity towards target proteins .

- Neuroprotective Properties : Initial investigations into the neuroprotective effects of compounds containing the oxetane structure suggest potential applications in treating neurodegenerative diseases like Alzheimer's disease. The compound's ability to influence neurotransmitter levels could lead to new therapeutic strategies .

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)oxetan-3-amine involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The methoxymethyl and amine groups can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Key Observations :

- Molecular Weight : Bulky substitutions (e.g., trifluoromethylphenyl) significantly increase molecular weight compared to the methoxymethyl derivative.

- Polarity : The methoxymethyl group enhances hydrophilicity, while fluorinated or aromatic substituents improve lipophilicity and membrane permeability .

- Salt Forms : Hydrochloride or oxalate salts are common to improve solubility and crystallinity .

This compound

Fluorinated Derivatives

- 3-(Trifluoromethyl)oxetan-3-amine HCl : Synthesized via trifluoromethylation of oxetane intermediates. Applications include PET radiotracers and protease inhibitors, leveraging the electron-withdrawing CF₃ group for enhanced binding affinity .

- 3-(3-Fluorophenyl)oxetan-3-amine HCl : Prepared via palladium-catalyzed coupling. Used in MCHR1 antagonists for obesity treatment, where fluorine enhances bioavailability and target engagement .

Aromatic and Complex Substitutions

- 3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine : Synthesized using Suzuki-Miyaura coupling. Its aromatic trifluoromethyl group is critical in kinase inhibitors for cancer therapy .

- N-(3-Methoxyphenyl)-3-(4-fluorophenyl)oxetan-3-amine : Utilizes Buchwald-Hartwig amination. Demonstrates dual aryl substitution for multitarget drug design .

Pharmacological and Industrial Relevance

- This compound : Favored in early-stage drug discovery due to its synthetic accessibility and tunability.

- Fluorinated Derivatives : Preferred in late-stage optimization for improved metabolic stability and target potency, especially in CNS and oncology therapeutics .

- Aromatic Derivatives : Serve as key intermediates in kinase inhibitors and GPCR modulators, where aromatic interactions dominate target binding .

Biological Activity

3-(Methoxymethyl)oxetan-3-amine is an oxetane derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Molecular Structure:

- Chemical Formula: C₇H₉NO₂

- Molecular Weight: 141.15 g/mol

- CAS Number: 1554588-68-9

The oxetane ring structure contributes to its unique properties, including high polarity and potential for various interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction:

- Cellular Effects:

Anticancer Activity

Research indicates that oxetane derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated IC50 values in the micromolar range against human ovarian and breast cancer cells, suggesting potential as anticancer agents .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | A2780 (Ovarian) | TBD | Tubulin inhibition |

| This compound | MCF-7 (Breast) | TBD | Cell cycle arrest |

Enzyme Inhibition

The compound's ability to inhibit specific enzymes could also render it useful in treating diseases where enzyme overactivity is a concern. For example, the interaction with microsomal epoxide hydrolase could provide a pathway for reducing toxic metabolites in polypharmacy scenarios .

Case Studies and Research Findings

-

Synthesis and Evaluation:

- A study focused on synthesizing various oxetane derivatives, including this compound, evaluated their cytotoxic activity against multiple cancer cell lines. The results indicated that these compounds could effectively inhibit cell growth through mechanisms involving tubulin polymerization inhibition .

- Structure-Activity Relationship (SAR):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.